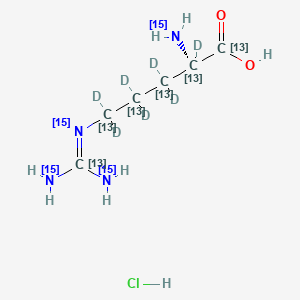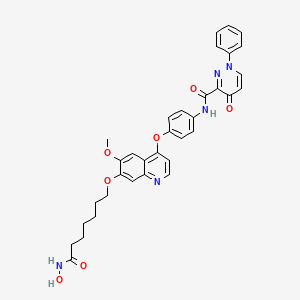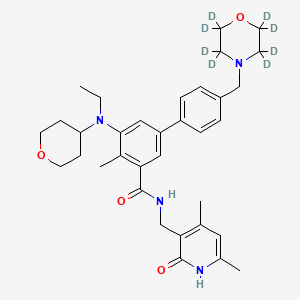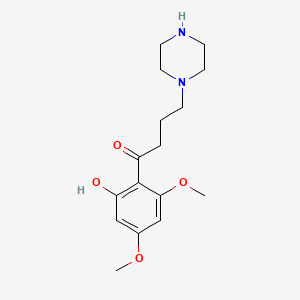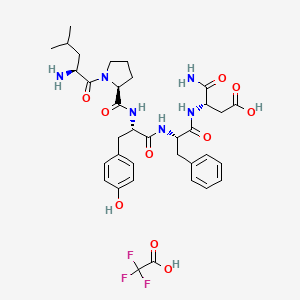
Lpyfd-NH2 (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lpyfd-NH2 (tfa) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA (trifluoroacetic acid) to remove protecting groups .
Industrial Production Methods
Industrial production of Lpyfd-NH2 (tfa) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and lyophilized for storage .
Analyse Chemischer Reaktionen
Types of Reactions
Lpyfd-NH2 (tfa) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation or reduction reactions due to the stability of its peptide backbone .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Agents: TFA
Solvents: DMF (dimethylformamide), DCM (dichloromethane)
Major Products
The major product of reactions involving Lpyfd-NH2 (tfa) is the pentapeptide itself, with variations depending on the specific amino acid sequence and modifications .
Wissenschaftliche Forschungsanwendungen
Lpyfd-NH2 (tfa) has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting amyloid-beta aggregation, making it a valuable tool in Alzheimer’s disease research.
Medicine: Potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Wirkmechanismus
Lpyfd-NH2 (tfa) exerts its effects by binding to amyloid-beta peptides and preventing their aggregation into amyloid plaques. This interaction disrupts the formation of beta-sheets, which are crucial for the stability of amyloid fibrils. The compound’s molecular targets include the amyloid-beta peptides, and it operates through pathways involving the inhibition of peptide aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LPFFD-NH2: Another pentapeptide with similar inhibitory effects on amyloid-beta aggregation.
LPFFN-NH2: A modified version of LPFFD-NH2 with enhanced stability.
Uniqueness
Lpyfd-NH2 (tfa) is unique due to its specific amino acid sequence, which provides optimal binding and inhibitory effects on amyloid-beta peptides. Its trifluoroacetic acid salt form enhances its solubility and stability, making it more effective in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C35H45F3N6O10 |
|---|---|
Molekulargewicht |
766.8 g/mol |
IUPAC-Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H44N6O8.C2HF3O2/c1-19(2)15-23(34)33(47)39-14-6-9-27(39)32(46)38-26(17-21-10-12-22(40)13-11-21)31(45)37-25(16-20-7-4-3-5-8-20)30(44)36-24(29(35)43)18-28(41)42;3-2(4,5)1(6)7/h3-5,7-8,10-13,19,23-27,40H,6,9,14-18,34H2,1-2H3,(H2,35,43)(H,36,44)(H,37,45)(H,38,46)(H,41,42);(H,6,7)/t23-,24-,25-,26-,27-;/m0./s1 |
InChI-Schlüssel |
IXZJYLXIKGCIAF-HYRZFBCKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



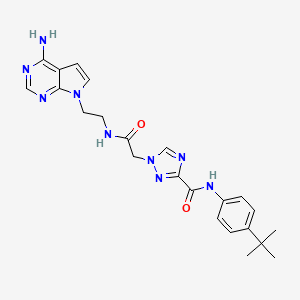
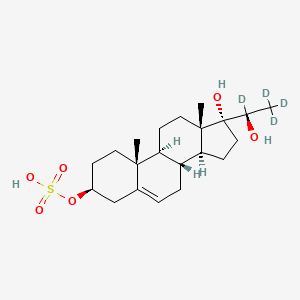
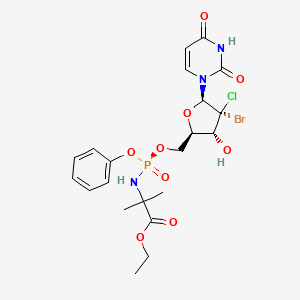
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)




